Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate
Description
Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protective group, an isopropylcarbamoyl moiety (–NH–C(O)–NH–CH(CH₃)₂), and a phenylethyl backbone. This structure confers unique physicochemical properties, including polarity modulated by the carbamate and carbamoyl groups, and lipophilicity from the aromatic phenyl and branched isopropyl groups. Carbamates of this type are commonly used in organic synthesis and pharmaceutical intermediates due to their stability and versatility in protecting amine functionalities .
Properties
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)21-19(23)18(13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYARMEHDWPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate is a compound that has garnered interest in the fields of biotechnology and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate, characterized by the presence of a benzyl group attached to a carbamate moiety. The molecular formula is with a molecular weight of approximately 264.32 g/mol. The compound's structure contributes to its potential interactions with biological targets, influencing its pharmacological properties.
The precise mechanism of action for this compound remains largely unexplored. However, similar compounds within the carbamate class have been known to interact with various enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The compound may act through:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in metabolic processes.
- Protein Binding : Interaction with proteins can alter their function, impacting cellular signaling pathways.
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of benzyl carbamates exhibit notable antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Studies have shown that certain benzyl carbamate derivatives possess significant antimicrobial effects against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The effectiveness is often evaluated through minimum inhibitory concentration (MIC) assays.
- Anticancer Activity : Some related compounds have demonstrated efficacy in inhibiting tumor growth in xenograft models. For example, benzyl carbamates have been reported to suppress tumor growth by targeting specific cancer cell lines .
Study on Anticancer Efficacy
A notable study investigated the anticancer properties of benzyl carbamate derivatives in nude mice models. The results indicated a suppression rate of tumor growth exceeding 100% for certain derivatives, suggesting robust anticancer potential .
Antimicrobial Screening
In another assessment, various benzyl derivatives were screened for their antimicrobial activity at concentrations of 0.88, 0.44, and 0.22 μg/mm². Compounds showed varying degrees of effectiveness against C. albicans and other pathogens compared to standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate | C15H22N2O3 | Similar structure; potential for different activity |
| Ethyl N-benzylcarbamate | C10H13NO2 | Simpler structure; used in organic syntheses |
| Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate | C14H20N2O3 | Contains propyl group; distinct pharmacological properties |
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
| Compound Name (CAS No.) | Similarity Score | Key Structural Differences |
|---|---|---|
| Benzyl N-[(isopropylcarbamoyl)methyl]carbamate (78639-46-0) | 0.82 | Shorter backbone: methyl group instead of phenylethyl |
| Benzyl N-[(diethylcarbamoyl)methyl]carbamate (79990-06-0) | 0.82 | Diethylcarbamoyl substituent (vs. isopropyl) |
| (R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate (57355-13-2) | 0.87 | Hydrazinyl-oxo group replaces carbamoyl; chiral center |
Key Observations :
- Backbone Length : The phenylethyl chain in the target compound enhances steric bulk and aromatic interactions compared to analogs with methyl backbones (e.g., 78639-46-0) .
- Substituent Effects : The isopropylcarbamoyl group in the target compound increases lipophilicity relative to diethylcarbamoyl (79990-06-0), which may influence solubility and membrane permeability .
Physicochemical Properties
Evidence from solubility studies of related carbamates (e.g., Benzyl N-[1-(1-formylpentylcarbamoyl)-3-methyl-butyl]carbamate) suggests that:
- Polar vs. Non-Polar Segments: The balance between carbamate/carbamoyl (polar) and aromatic/branched alkyl (non-polar) groups governs solubility. For instance, the target compound’s phenylethyl chain may reduce aqueous solubility compared to analogs with shorter backbones .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution due to their ability to stabilize carbamate groups via dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
